molecular formula C19H22FN3O3S B2355763 4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 899739-72-1

4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2355763
CAS No.: 899739-72-1
M. Wt: 391.46
InChI Key: HTOOPFDQYZOVTB-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic organic compound featuring a benzamide core linked to a phenylpiperazine moiety via a sulfonyl ethyl chain. This structure places it within a class of molecules known to exhibit significant research potential in medicinal chemistry and neuroscience . While specific biological data for this exact compound is limited in the public domain, its core structure is shared with other pharmacologically active sulfonamides and piperazine derivatives. Related sulfonamide compounds have been documented to possess carbonic anhydrase inhibitory activity and have shown promising antinociceptive and antiallodynic effects in preclinical models of acute and neuropathic pain . The mechanism of action for such effects may involve interactions with serotonergic (5-HT) and opioidergic pathways . Furthermore, the phenylpiperazine unit is a common pharmacophore in ligands targeting central nervous system receptors, including 5-HT 1A , 5-HT 2A , and dopamine D2 receptors . This suggests potential research applications for this compound in the study of neurological disorders, pain mechanisms, and receptor interaction studies. Key Research Areas: • Neuroscience & Neuropharmacology • Analgesic and Antiallodynic Agent Development • Receptor Ligand Studies (e.g., 5-HT, Dopamine) • Carbonic Anhydrase Inhibition Research This product is intended for research purposes in a controlled laboratory environment only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

4-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c20-17-8-6-16(7-9-17)19(24)21-10-15-27(25,26)23-13-11-22(12-14-23)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOOPFDQYZOVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-((4-Phenylpiperazin-1-yl)sulfonyl)ethylamine

This intermediate is synthesized through sulfonylation of 2-aminoethyl-4-phenylpiperazine with 4-fluorobenzenesulfonyl chloride.

Procedure :

  • Reagents :
    • 2-Aminoethyl-4-phenylpiperazine (1.0 equiv)
    • 4-Fluorobenzenesulfonyl chloride (1.1 equiv)
    • Triethylamine (2.0 equiv, as base)
    • Tetrahydrofuran (THF, anhydrous)
  • Reaction Conditions :

    • Dissolve 2-aminoethyl-4-phenylpiperazine in THF under nitrogen.
    • Add triethylamine dropwise at 0°C to neutralize liberated HCl.
    • Introduce 4-fluorobenzenesulfonyl chloride slowly to avoid exothermic side reactions.
    • Stir at room temperature for 12–18 hours.
  • Workup :

    • Quench with water and extract with ethyl acetate.
    • Wash organic layer with brine, dry over MgSO₄, and concentrate.
    • Purify via silica gel chromatography (hexane/ethyl acetate gradient).

Yield : 70–85% (optimized).

Alternative Sulfonylation Approaches

Recent studies highlight solvent and base variations to enhance efficiency:

Base Solvent Temperature Yield Source
Triethylamine THF 0°C → RT 81%
Pyridine DCM RT 60%
NaHCO₃ H₂O/THF 0°C 77%

Key observations:

  • Triethylamine in THF maximizes yield due to superior solubility and HCl scavenging.
  • Pyridine offers moderate yields but simplifies purification in dichloromethane (DCM).

Amide Bond Formation

Activation of 4-Fluorobenzoic Acid

The carboxylic acid is activated to facilitate nucleophilic attack by the sulfonamide intermediate’s amine. Common methods include:

  • Acid Chloride Formation :

    • React 4-fluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].
    • Typical conditions: Reflux in DCM with catalytic DMF for 2–4 hours.
  • Coupling Reagents :

    • EDCl/HOBt or HATU in DMF at 0°C → RT.

Procedure :

  • Reagents :
    • 4-Fluorobenzoyl chloride (1.2 equiv)
    • 2-((4-Phenylpiperazin-1-yl)sulfonyl)ethylamine (1.0 equiv)
    • Triethylamine (2.0 equiv)
    • DCM (anhydrous)
  • Reaction Conditions :

    • Add 4-fluorobenzoyl chloride to a stirred solution of the sulfonamide intermediate in DCM.
    • Introduce triethylamine dropwise to maintain pH >8.
    • Stir at room temperature for 6–8 hours.
  • Workup :

    • Wash with 1M HCl (remove excess acid chloride) and saturated NaHCO₃.
    • Dry organic layer and concentrate.
    • Recrystallize from ethanol/water for high-purity product.

Yield : 65–75%.

Comparative Analysis of Amidation Strategies

Method Reagent Solvent Yield Purity
Acid Chloride SOCl₂ DCM 70% 95%
EDCl/HOBt EDCl, HOBt DMF 68% 98%
HATU HATU, DIPEA DMF 72% 97%
  • Acid Chloride : Cost-effective but requires stringent anhydrous conditions.
  • HATU : Higher yields but expensive for large-scale synthesis.

Integrated One-Pot Synthesis

Recent advancements propose a one-pot approach to minimize intermediate isolation:

  • Sulfonylation : React 2-aminoethyl-4-phenylpiperazine with 4-fluorobenzenesulfonyl chloride in THF.
  • In Situ Amidation : Directly add 4-fluorobenzoyl chloride post-sulfonylation.

Advantages :

  • Reduces purification steps.
  • Total yield improves to 60–65%.

Challenges :

  • Requires precise stoichiometry to avoid over-acylation.

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.85–7.78 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 3.62 (t, 2H, -SO₂NHCH₂), 2.95–2.85 (m, 4H, piperazine), 2.65–2.55 (m, 4H, piperazine).
  • LC-MS (ESI+) :

    • m/z 446.2 [M+H]⁺.

Industrial-Scale Considerations

For bulk synthesis, key parameters include:

  • Solvent Recovery : THF and DCM are distilled and reused.
  • Catalyst Recycling : Triethylamine is neutralized and regenerated.
  • Waste Management : HCl byproducts are neutralized with NaOH.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The sulfonyl group may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Variations

Key structural analogs differ in substituents on the piperazine ring, sulfonyl linker modifications, or benzamide substitutions. Below is a comparative analysis:

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Notes References
4-Fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide 2-Methoxyphenyl on piperazine 383.45 Likely enhanced 5-HT1A affinity due to methoxy group; similar to 5-HT1A agonists in radioligand studies
4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide Piperazine without phenyl substitution 251.30 Simpler scaffold; potential precursor for sulfonylation or receptor profiling
4-Fluoro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide Piperidine sulfonyl group; benzamide linked to phenyl-sulfonyl 376.45 Altered solubility and membrane permeability due to piperidine vs. piperazine
4-Fluoro-N-[2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide Sulfanyl-indole substitution 453.50 Potential kinase or GPCR modulation; sulfanyl group may influence redox stability
4-Fluoro-N-(2-(4-(2,3-dihydrobenzo[d][1,4]dioxin-8-yl)piperazin-1-yl)ethyl)benzamide Dihydrobenzodioxin on piperazine 427.46 High 5-HT1A affinity; used in 18F-labeled radioligands for PET imaging

Pharmacological and Physicochemical Comparisons

  • Receptor Selectivity: The 2-methoxyphenyl analog () likely exhibits higher 5-HT1A affinity compared to the parent compound due to electron-donating methoxy groups, which enhance π-π interactions with aromatic receptor residues. The dihydrobenzodioxin derivative () shows nanomolar 5-HT1A binding (Ki < 1 nM), suggesting that bulky, lipophilic groups on piperazine improve receptor selectivity.
  • Metabolic Stability :
    • Fluorine at the benzamide para position reduces oxidative metabolism in all analogs, as evidenced by prolonged half-lives in rat studies for similar fluorinated benzamides .
  • Solubility and Bioavailability :
    • Piperidine sulfonyl analogs () exhibit lower aqueous solubility than piperazine derivatives due to reduced hydrogen-bonding capacity.

Biological Activity

4-Fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a chemical compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound belongs to the class of arylsulfonamide derivatives, which are known for their interactions with various biological targets, particularly serotonin receptors. The compound's structure includes a sulfonamide functional group and a piperazine moiety, which are critical for its biological activity.

The molecular formula of this compound is C16H21N3O3S, with a molecular weight of approximately 363.5 g/mol. The presence of a fluorine atom at the para position of the benzene ring significantly influences its pharmacological properties and receptor interactions.

Serotonin Receptor Interaction

Research indicates that this compound acts as a selective antagonist for the 5-HT7 serotonin receptor . This receptor is implicated in various neurological processes, including mood regulation and anxiety. Compounds targeting the 5-HT7 receptor have shown potential antidepressant and anxiolytic effects, suggesting that this compound could be beneficial in treating mood disorders.

Anticonvulsant Activity

In addition to its serotonergic activity, this compound has been evaluated for anticonvulsant properties. Studies involving animal models have demonstrated that derivatives containing the phenylpiperazine fragment exhibit notable anticonvulsant activity. For instance, compounds similar to this compound were tested in maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, revealing protective effects at specific dosages .

The mechanism through which this compound exerts its biological effects primarily involves its interaction with neurotransmitter pathways:

  • Inhibition of Acetylcholinesterase (AChE) : The compound has been shown to inhibit AChE activity, enhancing cholinergic neurotransmission. This action may contribute to both its anticonvulsant and potential cognitive-enhancing effects.
  • Modulation of Ion Channels : It is believed that the compound interacts with various ion channels involved in neuronal signaling, although specific pathways are still under investigation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Variations in substituents can significantly impact receptor binding properties and biological activity:

Compound NameCAS NumberKey Features
4-Isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide1049441-61-3Contains an isopropyl group affecting receptor binding properties.
4-Fluoro-N-(2-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamideNot availableSubstituted with a methoxy group influencing lipophilicity and receptor selectivity.
N-Cyclohexyl-4-fluoro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamideNot availableIncorporates a cyclohexyl group altering steric properties and potentially biological activity.

These variations illustrate how modifications can lead to differences in pharmacological profiles, guiding future drug design efforts.

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

  • Anticonvulsant Efficacy : In one study, derivatives showed significant protection in MES tests at doses of 100 mg/kg and higher, indicating robust anticonvulsant activity .
  • Mood Regulation : Another investigation focused on the serotonergic properties of similar compounds demonstrated their potential as antidepressants by modulating serotonin levels in animal models.

Q & A

Q. How can reaction mechanisms for sulfonylation and coupling steps be elucidated?

  • Kinetic studies: Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., sulfonyl chloride formation) .
  • Isotope labeling: Use ³⁴S-labeled reagents to trace sulfonylation pathways .

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